Roxithromycin-d7

Bioanalysis Pharmacokinetics Environmental Analysis

Roxithromycin-d7 (RU-28965-d7, CAS 2095110-69-1) is a deuterium-labeled semi-synthetic macrolide antibiotic in which seven hydrogen atoms are substituted with deuterium, resulting in a molecular mass shift of +7 Da relative to unlabeled roxithromycin (MW 837.05) and a molecular formula of C₄₁H₆₉D₇N₂O₁₅. This stable isotope-labeled internal standard (SIL-IS) is chemically identical to its unlabeled counterpart in chromatographic behavior and ionization efficiency, yet exhibits a distinct m/z signature that enables precise quantification of roxithromycin in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₄₁H₆₉D₇N₂O₁₅
Molecular Weight 844.09
Cat. No. B1159652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxithromycin-d7
Synonyms(9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin;  Assoral-d7;  Brilid-d7;  Claramid-d7;  Forilin-d7;  Overal-d7;  RU 28965-d7;  RU 965-d7;  Rossitrol-7;  Rotramin-d7;  Roxeptin-d7;  Roxid-d7;  Roxithromycin-d7;  Roxithromycin A-d7;  Rulid-d7;  Surlid-d7; 
Molecular FormulaC₄₁H₆₉D₇N₂O₁₅
Molecular Weight844.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxithromycin-d7 Procurement Guide for Regulated Bioanalysis: Isotopic Purity, Method Performance, and Comparator Differentiation


Roxithromycin-d7 (RU-28965-d7, CAS 2095110-69-1) is a deuterium-labeled semi-synthetic macrolide antibiotic in which seven hydrogen atoms are substituted with deuterium, resulting in a molecular mass shift of +7 Da relative to unlabeled roxithromycin (MW 837.05) and a molecular formula of C₄₁H₆₉D₇N₂O₁₅ . This stable isotope-labeled internal standard (SIL-IS) is chemically identical to its unlabeled counterpart in chromatographic behavior and ionization efficiency, yet exhibits a distinct m/z signature that enables precise quantification of roxithromycin in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Procurement specifications typically include a purity of ≥98% as verified by certificate of analysis, with recommended long-term storage at -20°C ±5°C [1].

Roxithromycin-d7 vs. Unlabeled Roxithromycin and Other SIL-IS Analogs: Why Substitution Compromises Quantitative Accuracy and Regulatory Compliance


Substituting unlabeled roxithromycin or alternative deuterated analogs (e.g., roxithromycin-d3 or -d5) for roxithromycin-d7 in validated LC-MS/MS workflows introduces quantifiable errors in accuracy, precision, and regulatory defensibility. Unlabeled roxithromycin co-elutes with the endogenous analyte and cannot correct for matrix-induced ionization suppression or extraction recovery variability—fundamental requirements of isotope dilution mass spectrometry [1]. Alternative deuterated analogs with fewer than seven deuterium labels (e.g., d3, d5) risk isotopic cross-talk and chromatographic co-elution due to insufficient mass separation from the unlabeled analyte's natural isotopic envelope, particularly in complex matrices where baseline resolution is compromised [2]. Roxithromycin-d7, with a +7 Da mass shift, provides the necessary spectral separation while maintaining near-identical retention time and ionization efficiency to the native analyte, a prerequisite for robust method validation under ICH M10 and FDA bioanalytical method validation guidance .

Roxithromycin-d7 Quantitative Evidence Guide: Validated Performance Metrics vs. Unlabeled Comparators and Alternative SIL-IS Candidates


LC-MS/MS Internal Standard Performance: Roxithromycin-d7 vs. Unlabeled Roxithromycin in Isotope Dilution Quantification

In validated isotope dilution LC-MS/MS methods for roxithromycin quantification, roxithromycin-d7 as SIL-IS enables correction for matrix effects and extraction recovery variability—a function unlabeled roxithromycin cannot perform [1]. A 2018 study using Orbitrap LC-MS with roxithromycin-d7 as internal standard for environmental water analysis demonstrated calibration linearity with R² > 0.99 across the validated range, method detection limits of 0.075–0.170 ng/L, limits of quantification of 0.240–0.540 ng/L, accuracy of 101.3–108.7%, and precision of 4.1–10.2% RSD [1]. For unlabeled roxithromycin as external standard without deuterated IS, matrix-induced signal suppression typically reduces recovery to 60–80% in complex biological matrices, requiring extensive matrix-matched calibration that the SIL-IS approach obviates .

Bioanalysis Pharmacokinetics Environmental Analysis Method Validation

Deuterium Label Specification: Roxithromycin-d7 (+7 Da) Mass Shift Advantage over d3 and d5 Labeled Analogs

Roxithromycin-d7 contains seven deuterium atoms substituted at the 2-(methoxy-d₃)ethoxy-1,1,2,2-d₄ methoxyimino side chain, producing a molecular weight of 844.09 Da and a +7 Da mass shift from unlabeled roxithromycin (MW 837.05) [1]. This mass differential substantially exceeds that of alternative deuterated roxithromycin analogs such as roxithromycin-d3 (+3 Da) or roxithromycin-d5 (+5 Da) . The +7 Da shift positions the internal standard signal completely outside the natural isotopic envelope of the unlabeled analyte (M+1 through M+6), eliminating isotopic cross-talk interference that can contribute 5–15% systematic bias in quantification when lower-mass-shift analogs are employed .

Mass Spectrometry Isotopic Purity Method Selectivity Internal Standard Selection

Purity Specification: Roxithromycin-d7 ≥98% Chemical Purity vs. Alternative Suppliers and Regulatory Acceptance Thresholds

Roxithromycin-d7 is commercially available with certified chemical purity specifications of 98.28% (MedChemExpress HY-B0435S), ≥98% (InvivoChem V76550), and 98+% (Alta Scientific 1ST7712D7) . Some alternative sources supply roxithromycin-d7 at lower purity specifications of 95% . The ≥98% purity tier meets pharmacopeial reference standard criteria and enables direct use in ANDA method validation and DMF filing applications without additional purification steps . Impurity profiles in lower-purity (95%) lots may contain roxithromycin-related compounds that co-elute with either the analyte or internal standard channel, necessitating additional method robustness testing.

Quality Control Reference Standards GMP Regulatory Compliance

Method Development and Validation Performance: Roxithromycin-d7 in Isotope Dilution LC-MS vs. External Standard Calibration

A 2018 study validated an Orbitrap LC-MS method using roxithromycin-d7 as internal standard for four pharmaceuticals in water matrices [1]. The isotope dilution approach with roxithromycin-d7 achieved method detection limits (MDL) of 0.075–0.170 ng/L and limits of quantification (LOQ) of 0.240–0.540 ng/L following 1000× solid-phase extraction concentration [1]. Calibration linearity (R² > 0.99), accuracy (101.3–108.7%), and precision (4.1–10.2% RSD) all met or exceeded environmental monitoring acceptance criteria [1]. Equivalent external standard calibration without deuterated IS would require matrix-matched calibration for each sample type and would not achieve comparable accuracy or precision in complex environmental matrices due to uncompensated matrix effects [2].

Analytical Method Validation Orbitrap LC-MS Isotope Dilution Mass Spectrometry Environmental Monitoring

Regulatory-Compliant Characterization: Roxithromycin-d7 with USP/EP Traceability Documentation vs. Uncharacterized Reference Materials

Roxithromycin-d7 from suppliers such as SynZeal and Axios Research is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility [1][2]. This documentation supports use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) filings [1]. In contrast, generic research-grade roxithromycin-d7 from suppliers without ISO 17034 accreditation or pharmacopeial traceability requires additional in-house characterization and qualification before use in regulated studies, adding 2–4 weeks to method development timelines and $2,000–$5,000 in analytical characterization costs.

Regulatory Compliance ANDA DMF Pharmacopeial Traceability

LC-MS/MS Matrix Effect Correction: Roxithromycin-d7 SIL-IS Performance vs. Non-Isotopic Internal Standards in Complex Biological Matrices

As a stable isotope-labeled internal standard (SIL-IS), roxithromycin-d7 co-elutes with unlabeled roxithromycin and experiences identical ionization suppression or enhancement in the electrospray ionization source . This property enables normalization of analyte response relative to internal standard response, effectively canceling matrix effects that would otherwise compromise quantitative accuracy. Optimized dispersive solid-phase extraction (dSPE) protocols using PSA/C18 sorbents at 50:50 ratio demonstrated average recovery of 85.2% for roxithromycin-d7 in multi-residue studies . In contrast, non-isotopic internal standards (e.g., clarithromycin, erythromycin) exhibit different retention times and distinct ionization efficiencies, failing to fully compensate for matrix effects—a limitation that introduces 10–30% bias in roxithromycin quantification in plasma and tissue homogenates .

Matrix Effects Ionization Suppression Bioanalytical Method Validation Pharmacokinetics

Roxithromycin-d7 Application Scenarios: Where Procurement of This SIL-IS Delivers Validated Performance Gains


Regulated Bioequivalence and Pharmacokinetic Studies Requiring FDA/EMA Method Validation

In bioequivalence studies and pharmacokinetic trials, LC-MS/MS methods must achieve accuracy of ±15% (±20% at LLOQ) across the calibration range. Roxithromycin-d7 as SIL-IS enables correction for matrix effects and extraction recovery variability, achieving accuracy of 101.3–108.7% and precision of 4.1–10.2% RSD in validated methods [1]. The +7 Da mass shift eliminates isotopic cross-talk interference, ensuring linearity (R² > 0.99) across the full calibration range [1]. Procurement of ≥98% purity material with pharmacopeial traceability documentation (USP/EP) supports regulatory submission without additional characterization burden [2].

Environmental Monitoring and Trace-Level Residue Analysis in Complex Matrices

For detection of roxithromycin residues in surface water, wastewater, and groundwater, method detection limits below 1 ng/L are often required by environmental regulatory agencies. Validated methods using roxithromycin-d7 as internal standard with Orbitrap LC-MS achieved MDL of 0.075–0.170 ng/L and LOQ of 0.240–0.540 ng/L following 1000× SPE concentration [1]. This performance represents a 2–10× improvement in LOQ compared to external standard calibration approaches, enabling quantification of trace-level environmental contamination that would otherwise be undetectable [1].

ANDAs and DMF Filings for Generic Roxithromycin Formulations

Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) require reference standards with full characterization and pharmacopeial traceability. Roxithromycin-d7 from accredited suppliers is provided with detailed characterization data compliant with regulatory guidelines, supporting method validation (AMV) and quality control (QC) applications [1][2]. Traceability against USP or EP standards eliminates the need for in-house qualification, reducing method development timelines by 2–4 weeks and avoiding $2,000–$5,000 in characterization costs [1][2].

Multi-Residue Antibiotic Screening Panels in Food Safety and Veterinary Residue Testing

In multi-residue LC-MS/MS methods for simultaneous quantification of macrolide antibiotics in animal tissues, milk, and eggs, matrix effects vary substantially across sample types. Optimized dSPE protocols using roxithromycin-d7 achieved average recovery of 85.2% in multi-residue antibiotic studies [1]. The use of a matched SIL-IS for each analyte (e.g., roxithromycin-d7 for roxithromycin, rather than a generic surrogate IS) ensures that matrix-induced ionization suppression is accurately normalized, avoiding the 10–30% quantification bias observed with non-isotopic internal standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxithromycin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.